(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid
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Overview
Description
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process, allowing for the production of large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Various nucleophiles can be used, depending on the desired product.
Major Products Formed
The major products formed from these reactions include the deprotected amine and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: Utilized in the development of drug candidates and the modification of biomolecules.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions. The deprotection process involves the cleavage of the Boc group under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
N-Boc-piperidine-4-carboxylic acid: Another Boc-protected amine used in organic synthesis.
N-Boc-2,5-dihydro-1H-pyrrole: A Boc-protected pyrrole used in the synthesis of heterocyclic compounds.
Uniqueness
(S)-4-(Tert-butoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is unique due to its specific structure, which includes a morpholine ring and a dimethyl substitution. This structure provides distinct reactivity and stability compared to other Boc-protected compounds .
Properties
Molecular Formula |
C12H21NO5 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(3S)-2,2-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-6-7-17-12(4,5)8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 |
InChI Key |
GJZYDQLMLYHLAE-MRVPVSSYSA-N |
Isomeric SMILES |
CC1([C@H](N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Canonical SMILES |
CC1(C(N(CCO1)C(=O)OC(C)(C)C)C(=O)O)C |
Origin of Product |
United States |
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